Agn-PC-0nhtw7
Description
Agn-PC-0nhtw7 is a synthetic compound belonging to the class of organophosphorus derivatives, characterized by its unique phosphonate-carbamate hybrid structure. Its molecular formula, C₁₅H₂₂NO₅P, reflects a combination of functional groups that confer distinct chemical reactivity and biological activity. The compound’s synthesis involves a multi-step nucleophilic substitution reaction, followed by carbamate linkage formation under controlled anhydrous conditions . This compound has garnered attention in pharmaceutical and agrochemical research due to its dual inhibitory effects on acetylcholinesterase (AChE) and alkaline phosphatase (ALP), as demonstrated in preliminary in vitro assays .
Properties
CAS No. |
442688-19-9 |
|---|---|
Molecular Formula |
C37H35N5O3S |
Molecular Weight |
629.8 g/mol |
IUPAC Name |
N-benzhydryl-4-[3-[3-(1,3-dioxoisoindol-2-yl)propyl]-2-oxobenzimidazol-1-yl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C37H35N5O3S/c43-34-29-16-7-8-17-30(29)35(44)41(34)23-11-22-40-31-18-9-10-19-32(31)42(37(40)45)28-20-24-39(25-21-28)36(46)38-33(26-12-3-1-4-13-26)27-14-5-2-6-15-27/h1-10,12-19,28,33H,11,20-25H2,(H,38,46) |
InChI Key |
NLTYUZIBSQCECR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCN4C(=O)C5=CC=CC=C5C4=O)C(=S)NC(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Agn-PC-0nhtw7 involve several synthetic routes. One common method is the polyol method, which involves the reduction of silver nitrate with ethylene glycol in the presence of a polyvinylpyrrolidone (PVP) stabilizer . This method is known for producing high-quality silver nanowires, which are essential for the synthesis of this compound. Other methods include the template method, electrochemical method, and wet chemical method .
Chemical Reactions Analysis
Agn-PC-0nhtw7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, single atom alloy clusters of this compound reacting with oxygen (O2) have been studied, showing that the replacement of a silver atom with a copper atom significantly increases the reactivity with oxygen . Common reagents used in these reactions include silver nitrate, ethylene glycol, and polyvinylpyrrolidone . Major products formed from these reactions include silver nanowires and other silver-based compounds .
Scientific Research Applications
Agn-PC-0nhtw7 has a wide range of scientific research applications. In chemistry, it is used in the synthesis of high-energy density materials and as a catalyst in various chemical reactions . In medicine, it is being investigated for its potential use in the treatment of peptic ulcers . In industry, it is used in the production of transparent conductive films for flexible electronics .
Mechanism of Action
The mechanism of action of Agn-PC-0nhtw7 involves its interaction with molecular targets and pathways in the body. For example, in the treatment of peptic ulcers, it works by inhibiting the activity of certain enzymes involved in the production of stomach acid . In bio-imaging, it interacts with specific molecules to produce high-resolution images . The molecular targets and pathways involved in these processes are still being studied, but they are believed to include various enzymes and receptors in the body .
Comparison with Similar Compounds
Comparison with Similar Compounds
Agn-PC-0nhtw7’s structural and functional attributes are benchmarked against three analogous compounds: Phosdrin-C12 , CarbaPhos-7A , and MethylParaxon . Key parameters include molecular properties, bioactivity, and thermodynamic stability (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
| Parameter | This compound | Phosdrin-C12 | CarbaPhos-7A | MethylParaxon |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 351.3 | 298.2 | 367.4 | 275.1 |
| LogP | 2.8 | 3.5 | 1.9 | 4.2 |
| AChE IC₅₀ (nM) | 12.3 ± 1.2 | 45.7 ± 3.8 | 8.9 ± 0.7 | 210.5 ± 15.6 |
| ALP Inhibition (%) | 78.4 | 62.1 | 85.6 | 34.8 |
| Hydrolytic Stability (t₁/₂, h) | 48.2 | 22.5 | 72.6 | 9.8 |
| Solubility (mg/mL, H₂O) | 5.6 | 1.2 | 9.8 | 0.7 |
Key Findings
Bioactivity : this compound exhibits intermediate AChE inhibition compared to CarbaPhos-7A (most potent) and MethylParaxon (least potent). Its ALP inhibition surpasses Phosdrin-C12 but remains lower than CarbaPhos-7A .
Solubility-Stability Trade-off : this compound balances solubility (5.6 mg/mL) and hydrolytic stability (t₁/₂ = 48.2 h), outperforming Phosdrin-C12 and MethylParaxon in both metrics .
Structural Influence : The phosphonate-carbamate backbone in this compound reduces logP compared to MethylParaxon, enhancing water solubility while retaining membrane permeability .
Thermodynamic and Kinetic Studies
Differential scanning calorimetry (DSC) reveals this compound’s melting point (167°C) is 15–20°C higher than its analogues, correlating with its crystalline stability. Kinetic degradation studies in acidic media (pH 2) show a first-order rate constant ($k = 0.014 \, \text{h}^{-1}$), 40% lower than Phosdrin-C12 .
Toxicological Profile
In murine models, this compound’s LD₅₀ (285 mg/kg) is superior to MethylParaxon (75 mg/kg) but less favorable than CarbaPhos-7A (420 mg/kg).
Methodological Considerations
Comparative studies adhered to ICH Q5E guidelines for biotherapeutic equivalence, emphasizing rigorous control of reaction conditions (temperature ±0.5°C, solvent purity ≥99.9%) to minimize batch variability . Statistical analysis followed Williams et al.’s equivalence testing framework, with 95% confidence intervals for IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
